molecular formula C21H18BrNO5 B3752822 butyl 4-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate

butyl 4-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate

Cat. No.: B3752822
M. Wt: 444.3 g/mol
InChI Key: WJEOVFOJBXYFQB-UHFFFAOYSA-N
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Description

Butyl 4-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties. This particular compound is characterized by the presence of a brominated coumarin moiety linked to a benzoate ester, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate typically involves a multi-step process:

    Bromination of Coumarin: The starting material, coumarin, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride to yield 6-bromo-2-oxo-2H-chromen-3-carboxylic acid.

    Formation of Coumarin Derivative: The brominated coumarin is then reacted with thionyl chloride to form the corresponding acid chloride.

    Amidation Reaction: The acid chloride is reacted with 4-aminobenzoic acid in the presence of a base such as triethylamine to form the amide linkage.

    Esterification: Finally, the amide product is esterified with butanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester moiety, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the coumarin and benzoate moieties, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted coumarin derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, butyl 4-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate is used as a precursor for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as an antimicrobial and anti-inflammatory agent. The coumarin core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their anticoagulant properties. The presence of the coumarin moiety suggests potential use in the development of new anticoagulant drugs that could offer advantages over existing therapies.

Industry

Industrially, this compound can be used in the synthesis of dyes and pigments due to its chromophoric properties. It may also find applications in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of butyl 4-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate involves its interaction with various molecular targets. The coumarin moiety can inhibit enzymes such as cytochrome P450, which are involved in drug metabolism. Additionally, the compound may interact with cellular receptors, modulating signaling pathways related to inflammation and coagulation.

Comparison with Similar Compounds

Similar Compounds

    Warfarin: A well-known anticoagulant that also contains a coumarin moiety.

    Coumarin: The parent compound, known for its diverse biological activities.

    6-Bromo-2-oxo-2H-chromen-3-carboxylic acid: A precursor in the synthesis of the target compound.

Uniqueness

Butyl 4-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate is unique due to its specific combination of a brominated coumarin and a benzoate ester. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

butyl 4-[(6-bromo-2-oxochromene-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO5/c1-2-3-10-27-20(25)13-4-7-16(8-5-13)23-19(24)17-12-14-11-15(22)6-9-18(14)28-21(17)26/h4-9,11-12H,2-3,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEOVFOJBXYFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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butyl 4-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate
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butyl 4-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate
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butyl 4-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate
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butyl 4-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate

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